5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride
Description
5-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring a fused thienopyridine core linked to a methyl-oxazole moiety via a methylene bridge. The hydrochloride salt enhances its solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-5-methyl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-9-11(6-13-15-9)8-14-4-2-12-10(7-14)3-5-16-12;/h3,5-6H,2,4,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGHPMBLOVJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC3=C(C2)C=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties, cytotoxicity, and molecular interactions.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3OS
- Molecular Weight : 275 Da
- LogP : 1.61
- Polar Surface Area : 42 Ų
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial properties. For instance:
- A study evaluated various thiazolopyridine derivatives for their antimicrobial activity against pathogenic bacteria and fungi. The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM for the most active derivative .
Cytotoxicity Studies
Cytotoxicity assessments were performed using the MTT assay on HaCat and Balb/c 3T3 cell lines:
- The results indicated that specific derivatives exhibited promising cytotoxic effects, suggesting potential applications in cancer therapy. The binding interactions of these compounds with cellular targets were also explored through molecular docking studies .
Molecular Docking and Binding Interactions
Molecular docking studies revealed that the compound forms crucial interactions with DNA gyrase and MurD enzymes:
- The most active compound showed strong binding energies comparable to those of established antibiotics like ciprofloxacin. Key interactions included hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes .
Study on Thiazolopyridine Derivatives
In a comprehensive study involving several thiazolopyridine derivatives:
- Compound 3g was highlighted for its strong antibacterial activity against multiple strains of bacteria.
- The study also emphasized the importance of structural modifications in enhancing biological activity and optimizing drug-like properties.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275 Da |
| LogP | 1.61 |
| Polar Surface Area | 42 Ų |
| MIC Against E. coli | 0.21 μM |
Comparison with Similar Compounds
Thienopyridine Derivatives: Prasugrel
Key Structural Features :
- Prasugrel: Contains a thieno[3,2-c]pyridine core with a 2-fluorophenyl-substituted cyclopropane ester group .
- Target Compound: Replaces the ester group with a methyl-oxazole, retaining the thienopyridine core but altering electronic and steric properties.
Oxadiazole and Piperidine Derivatives
Example Compound : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (C₁₄H₁₈ClN₃O, MW 279.76) .
Comparison :
- Oxadiazole vs. Oxazole: Oxadiazoles are more electron-deficient, favoring π-π interactions, while oxazoles can act as both hydrogen-bond acceptors and donors. This difference may alter target selectivity or metabolic pathways.
- Salt Form : Both compounds utilize hydrochloride salts to enhance aqueous solubility, a critical factor in drug delivery.
Triazole Derivatives
Example Compound : 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride .
Comparison :
- Triazole vs. Oxazole : Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability. The dihydrochloride salt in the triazole derivative underscores the importance of salt selection for optimizing physicochemical properties.
Data Table: Comparative Analysis of Structural Analogs
*Calculated molecular weight for target compound.
Research Findings and Implications
- Solubility and Bioavailability : Hydrochloride salts in analogs like prasugrel and oxadiazole derivatives enhance solubility, suggesting similar benefits for the target compound .
- Synthetic Accessibility : The absence of chirality in the target compound simplifies manufacturing compared to prasugrel’s racemic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
